Superior MAO-B Selectivity: 122-Fold Preference Over MAO-A
The target compound exhibits a pronounced selectivity for MAO-B over MAO-A. In recombinant human enzyme assays, 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline inhibited MAO-B with an IC₅₀ of 0.471 μM, whereas inhibition of MAO-A required a substantially higher concentration (IC₅₀ = 57.3 μM) [1]. This represents a 122-fold selectivity window (calculated as 57.3 μM / 0.471 μM ≈ 122).
| Evidence Dimension | Inhibitory potency (IC₅₀) against recombinant human MAO isoforms |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 57.3 μM; MAO-B IC₅₀ = 0.471 μM |
| Comparator Or Baseline | MAO-A vs. MAO-B within the same compound |
| Quantified Difference | 122-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in insect cell microsomes, assessed via 4-hydroxyquinoline formation from kynuramine substrate |
Why This Matters
Selective MAO-B inhibition is a clinically validated strategy for Parkinson's disease therapy (e.g., selegiline, rasagiline); this level of selectivity is not observed in 8-hydroxyquinoline or 8-methoxyquinoline analogs.
- [1] BindingDB. (n.d.). BDBM50402324 (CHEMBL2206099) - 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50402324 View Source
